N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a tetrahydropyrido-pyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide substituent at position 5, a 3-fluorophenyl group, a hydroxy group at position 4, and a piperidin-1-yl moiety at position 2.
Properties
Molecular Formula |
C19H20FN5O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H20FN5O3/c20-11-5-4-6-12(9-11)21-17(27)13-10-14(26)22-16-15(13)18(28)24-19(23-16)25-7-2-1-3-8-25/h4-6,9,13H,1-3,7-8,10H2,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
SUENQLHNBWBLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like potassium carbonate or calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound (moderate electron-withdrawing) contrasts with the 4-chlorophenyl (stronger electron-withdrawing) in and the 4-nitrophenyl (very strong electron-withdrawing) in . These differences may influence solubility, bioavailability, and receptor binding .
- Core Modifications: The thieno-pyrimidine hybrid in introduces sulfur into the aromatic system, which could improve metabolic stability or alter antimicrobial activity .
Table 2: Reported Activities of Related Compounds
Implications for the Target Compound :
- The piperidin-1-yl group (shared with ) is common in kinase inhibitors, suggesting possible anticancer or anti-inflammatory applications.
- Fluorine substituents (as in the target compound) are often used to enhance metabolic stability and blood-brain barrier penetration, which could be advantageous in CNS-targeted therapies.
Biological Activity
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrido-pyrimidine core with several functional groups, including a fluorophenyl moiety and a piperidine ring. Its chemical formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have been shown to possess activity against various bacterial strains and fungi. The presence of the piperidine group is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial membranes.
Anticancer Potential
Studies have suggested that tetrahydropyrido-pyrimidines may exhibit anticancer properties. In vitro assays have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to N-(3-fluorophenyl)-4-hydroxy-7-oxo derivatives have shown promise in targeting specific cancer pathways.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research has highlighted the role of similar compounds in inhibiting enzymes like phospholipase A2 (PLA2), which is crucial in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammatory responses, making it a target for anti-inflammatory drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial activity (Source: PMC7038231).
- Anticancer Activity : In another study focusing on cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential as an anticancer agent (Source: PMC8243516).
- Enzyme Inhibition : A screening of various compounds for PLA2 inhibition identified several candidates with IC50 values below 1 mM. The structural similarities with N-(3-fluorophenyl)-4-hydroxy-7-oxo prompted further investigation into its potential as an anti-inflammatory agent (Source: PMC8243516).
Research Findings Summary Table
| Activity | Target | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 50 µg/mL | PMC7038231 |
| Anticancer | Breast cancer cells | Low micromolar range | PMC8243516 |
| Enzyme inhibition | Phospholipase A2 | < 1 mM | PMC8243516 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
